Isobisvertinol

Description

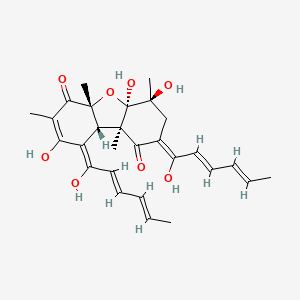

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C28H34O8 |

|---|---|

Poids moléculaire |

498.6 g/mol |

Nom IUPAC |

(2Z,4S,4aR,5aR,9Z,9aS,9bR)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione |

InChI |

InChI=1S/C28H34O8/c1-7-9-11-13-18(29)17-15-25(4,34)28(35)26(5,24(17)33)22-20(19(30)14-12-10-8-2)21(31)16(3)23(32)27(22,6)36-28/h7-14,22,29-31,34-35H,15H2,1-6H3/b9-7+,10-8+,13-11+,14-12+,18-17-,20-19+/t22-,25-,26+,27+,28-/m0/s1 |

Clé InChI |

AJYDWIULPHVWEI-QPOMHGLYSA-N |

SMILES isomérique |

C/C=C/C=C/C(=C/1\C[C@]([C@]2([C@@](C1=O)([C@@H]3/C(=C(\C=C\C=C\C)/O)/C(=C(C(=O)[C@@]3(O2)C)C)O)C)O)(C)O)/O |

SMILES canonique |

CC=CC=CC(=C1CC(C2(C(C1=O)(C3C(=C(C=CC=CC)O)C(=C(C(=O)C3(O2)C)C)O)C)O)(C)O)O |

Synonymes |

isobisvertinol |

Origine du produit |

United States |

Isolation and Origin of Isobisvertinol

Fungal Sources and Deep-Sea Environments

Isobisvertinol has been identified from several fungal sources, with a notable prevalence in strains isolated from deep-sea and marine environments, underscoring the unique biosynthetic capabilities of these organisms.

One significant source of this compound (identified as compound 17) is the fungal strain Penicillium griseofulvum nih.govresearchgate.net. This specific strain, designated MCCC 3A00181, was isolated from a deep-sea sediment sample collected from the Southwest Pacific Ocean, at a depth of approximately 2484 meters nih.gov. The identification of the fungal strain was confirmed through sequencing of its ITS (Internal Transcribed Spacer) region, with the sequence deposited under GenBank accession number EU497956 nih.gov. The fermentation extract of this Penicillium griseofulvum strain had previously shown significant anti-inflammatory activity, prompting a detailed chemical investigation that led to the isolation of this compound among 44 other known compounds nih.gov.

This compound has also been identified and isolated from the culture broth of Aspergillus sp. FKI-1746. Aspergillus species are widely distributed fungi found in various environments, including soil and decaying organic matter, and are also recognized as dominant in deep-sea benthic environments. The isolation of this compound from Aspergillus sp. further emphasizes the capacity of diverse fungal genera to produce this compound. Another related compound, this compound A, has been reported from H. jecorina (now known as Trichoderma reesei) strain H8, which was isolated from mangrove sediment in Fujian province, China.

Isolation from Penicillium griseofulvum

Methodologies for Isolation of this compound from Fermentation Broths

The isolation of this compound from fungal fermentation broths typically involves a series of downstream processing steps aimed at separating the target compound from the complex mixture of fungal biomass and other metabolites. For the Penicillium griseofulvum strain, the methodology involved culturing the fungus on a PDA (Potato Dextrose Agar) plate to obtain fresh mycelia and spores, followed by a systematic chemical investigation of the fermentation extract nih.gov.

General methodologies for isolating natural products from fermentation broths often commence with the initial removal of biomass, commonly achieved through techniques such as centrifugation or filtration. This step yields a supernatant rich in dissolved metabolites. Subsequent concentration of this supernatant can be performed using methods like ultrafiltration. Further purification and isolation of specific compounds like this compound typically involve various separation techniques. These can include precipitation, which is a classical method for recovering organic acids and other compounds from broth, often used for preliminary purification. Chromatography, including techniques like column chromatography, is crucial for separating individual compounds based on their differential affinities for stationary and mobile phases. Membrane separation techniques are also employed for recovery and purification. The specific details of the "systematic chemical investigation" for this compound from Penicillium griseofulvum involved the identification of 44 known compounds, suggesting a comprehensive chromatographic purification strategy nih.gov.

Ecological and Biogeographical Distribution of Producing Organisms

The ecological and biogeographical distribution of this compound-producing organisms is intrinsically linked to their fungal sources and the environments from which they are isolated. Biogeography is the study of the geographic distribution of living things and the abiotic factors that influence their distribution across space and time. Ecological biogeography specifically examines the current factors responsible for the distribution of plants and animals.

The primary fungal sources of this compound, Penicillium griseofulvum and Aspergillus sp., have been isolated from deep-sea sediments and marine environments nih.govresearchgate.net. The deep-sea environment, characterized by extreme conditions such as high pressure, low temperature, and absence of light, represents a unique ecological niche that fosters the evolution of microorganisms capable of producing structurally novel compounds nih.gov. Marine fungi, including species from the Ascomycota phylum (to which Penicillium and Aspergillus belong), are found in diverse marine habitats, including deep-sea biospheres and mangrove sediments. Penicillium and Aspergillus genera are globally distributed, occurring widely in terrestrial environments such as soil and decaying organic matter. The isolation of specific strains producing this compound from deep-sea locations underscores the importance of exploring these extreme environments for novel natural products and understanding the adaptive strategies of the organisms residing there.

Table 1: Fungal Sources of this compound and Related Compounds

| Compound Name | Fungal Species | Isolation Environment | Geographic Location | Reference |

| This compound | Penicillium griseofulvum | Deep-sea sediment | Southwest Pacific Ocean | nih.govresearchgate.net |

| This compound | Aspergillus sp. FKI-1746 | Deep-sea derived (culture) | Not specified in detail | |

| This compound A | H. jecorina (T. reesei) | Mangrove sediment | Fujian province, China |

Structural Elucidation Methodologies Applied to Isobisvertinol

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of isobisvertinol. intertek.com This powerful technique probes the magnetic properties of atomic nuclei, offering detailed information about the chemical environment and connectivity of atoms within a molecule. intertek.com Both one-dimensional and two-dimensional NMR experiments have been crucial in assembling the complete structural puzzle of this compound. researchgate.netulethbridge.ca

One-Dimensional (1D) NMR Techniques (e.g., ¹H, ¹³C NMR)

One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the molecular structure. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and coupling patterns. magritek.comnih.gov The ¹³C NMR spectrum, in turn, identifies the number of unique carbon atoms and their functional groups. mdpi.comnih.gov

For this compound, analysis of the ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra indicated the presence of 22 carbon resonances. These were categorized as three methyl groups, one methylene (B1212753) group, eleven methine groups, and seven quaternary carbons. Among these, twelve were identified as olefinic or aromatic carbons, and two as ketones. mdpi.com This initial carbon count and classification are fundamental to piecing together the carbon skeleton of the molecule.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rfi.ac.uk It also provides information about the structure through the analysis of fragmentation patterns. asm.org

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the accurate mass measurement of molecules, which in turn enables the determination of their molecular formula. nih.govresearchgate.net In the analysis of this compound, HR-ESI-MS data provided the molecular formula, which is a critical piece of information for structural elucidation. mdpi.comnih.gov The fragmentation patterns observed in the mass spectrum can further corroborate the structure proposed by NMR data. asm.org

Spectroscopic Characterization

In addition to NMR and mass spectrometry, other spectroscopic techniques are employed to characterize the electronic properties of a molecule. cdnsciencepub.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a compound, which provides information about the electronic transitions and conjugation within the molecule. noblelight.comlibretexts.orgwikipedia.org The UV spectrum of a compound is often characteristic of its chromophore system. technologynetworks.com For this compound, the UV spectrum was recorded to help characterize its electronic structure. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) Spectroscopy Data for this compound and Related Compounds

| Functional Group | Absorption Frequency (cm⁻¹) | Reference Compound |

|---|---|---|

| Hydroxyl (O-H) | 3380 | Sorbicillinoid nih.gov |

| Carbonyl (C=O) | 1738 | Sorbicillinoid nih.gov |

| Olefinic (C=C) | 1614 | Sorbicillinoid nih.gov |

| Hydroxyl and Ketone | 3429, 1730, 1601 | Related Sorbicillinoid nih.gov |

| Conjugated Lactone Carbonyl | 1691 | This compound A mdpi.com |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules like this compound. This powerful technique allows for the precise mapping of atoms in a crystalline solid, providing an unambiguous three-dimensional structure. The absolute configuration of a related enantiomeric polyketide was successfully determined using X-ray diffraction (XRD) analysis. dntb.gov.ua For other complex molecules, single-crystal X-ray diffraction analysis has been crucial in establishing their absolute configurations. researchgate.net While obtaining a high-quality single crystal suitable for X-ray analysis can be a challenge, it remains the gold standard for structural determination in chemistry. researchgate.net The successful application of this method to this compound or its derivatives would provide unequivocal proof of its stereochemical arrangement.

Complementary Computational Approaches in Structural Elucidation

In conjunction with experimental techniques, computational methods play a vital role in the structural elucidation of complex natural products such as this compound. numberanalytics.com These approaches are particularly useful for predicting and verifying molecular structures. numberanalytics.com For instance, molecular docking studies have been used to understand the interaction of this compound with biological targets, revealing that it can occupy a hydrophobic pocket in the TLR4/MD-2 complex with a favorable binding free energy of -8.1 kcal/mol. mdpi.com The 3D structure of this compound for these docking studies was constructed and energy-minimized using the MMFF94 force field. mdpi.com

Furthermore, computational methods like electronic circular dichroism (ECD) calculations are employed to determine the absolute configuration of molecules when X-ray crystallography is not feasible. dntb.gov.uamdpi.com By comparing the experimentally obtained ECD spectrum with the computationally predicted spectra for different stereoisomers, the most likely absolute configuration can be assigned. mdpi.commdpi.com This integrated approach, combining experimental data with computational modeling, has become an indispensable tool in modern natural product chemistry for accurate and reliable structure determination. researchgate.netfrontiersin.orgcsic.es

Computational Data for this compound

| Computational Method | Finding | Application |

|---|---|---|

| Molecular Docking | Binding free energy of -8.1 kcal/mol | Interaction with TLR4/MD-2 complex mdpi.com |

| Energy Minimization | MMFF94 force field | 3D structure construction mdpi.com |

| Electronic Circular Dichroism (ECD) Calculation | Comparison of experimental and calculated spectra | Assignment of absolute configuration mdpi.comdntb.gov.uamdpi.com |

Synthetic Chemical Approaches to Isobisvertinol and Analogues

Total Synthesis Strategies for Complex Sorbicillinoids

The inherent structural complexity of sorbicillinoids, including isobisvertinol, makes their chemical synthesis a challenging endeavor. To overcome the limitations of long and inefficient traditional synthetic routes, chemo-enzymatic total synthesis approaches have been developed, particularly for bisorbicillinoids and their derivatives. A central strategy in these syntheses involves the enzymatic oxidative dearomatization of sorbicillin (B1241578), a key precursor, into the highly reactive intermediate sorbicillinol.

A crucial step in constructing the characteristic bicyclo[2.2.2]octane backbone found in many sorbicillinoids is the Diels-Alder cycloaddition. Convergent synthetic routes have been established, combining the chemo-enzymatic transformation of sorbicillin with the assembly of other building blocks, such as scytolide and its isomers, derived from shikimic and quinic acid analogs. While total chemical synthesis of related compounds like bisorbicillinol (B1251765) has been achieved by various research groups, these often resulted in racemic mixtures or low yields. More recently, highly enantioselective chemical synthesis routes, for instance, utilizing cyanosilylation as a stereochemistry-defining step, have been reported for bisorbicillinol.

Asymmetric Synthesis Methodologies for this compound

Achieving precise stereocontrol is paramount in the synthesis of complex natural products like this compound, which possesses a distinct inverted stereocenter compared to many other sorbicillinoids. Complete asymmetric syntheses have been reported for this compound, alongside other sorbicillinoids such as sorbicillactone A and bisvertinolone.

A significant advancement in this area is the application of chemo-enzymatic methodologies. Specifically, the FAD-dependent monooxygenase SorbC has been instrumental in catalyzing site- and enantioselective dearomatization reactions. This biocatalytic approach has enabled streamlined total syntheses that provide access to a wide range of structurally complex sorbicillinoids, including this compound, by generating chiral molecules with high enantioselectivity.

Biomimetic Synthesis Principles in this compound Chemistry

Biomimetic synthesis principles are employed to mimic natural biosynthetic pathways, offering stereoselective and efficient routes to highly functionalized and complex molecules like this compound. The natural biosynthesis of sorbicillinoids often involves the oxidative dearomatization and subsequent dimerization or trimerization of sorbicillin, leading to the formation of elaborate bicyclic or tricyclic systems.

Sorbicillinol is recognized as the key biosynthetic intermediate for all sorbicillinoids, formed through the enzymatic oxidative dearomatization of sorbicillin. This crucial transformation sets the stage for subsequent reactions. For instance, Michael-type and Diels-Alder reactions have been proposed as the most probable mechanisms for the formation of sorbicillinoid dimers, including those found in this compound's structural class. These biomimetic approaches provide valuable insights into the natural assembly of these complex structures and guide the development of efficient synthetic routes.

Key Synthetic Reactions and Transformations

The synthesis of this compound and related sorbicillinoids relies heavily on specific chemical transformations, with oxidative dearomatization being a cornerstone.

Oxidative dearomatization is a powerful synthetic strategy that converts planar aromatic scaffolds into three-dimensional molecular architectures by breaking the aromaticity of a ring system and installing an oxygen species, thereby creating valuable chiral building blocks. This reaction can be achieved through both chemical and enzymatic methods.

In chemical synthesis, hypervalent iodine species, such as PIDA (phenyliodine diacetate), have been utilized to activate phenols, leading to oxidative dearomatization. However, these methods can sometimes struggle with achieving high selectivity and may involve less atom-economical reagents. In contrast, enzymatic oxidative dearomatization, particularly relevant to sorbicillinoid biosynthesis and synthesis, offers high site- and enantioselectivity. For example, the SorbC enzyme catalyzes the stereoselective oxidation at the C5 position, leading to products like bisorbicillinol. The conversion of sorbicillin to sorbicillinol via oxidative dearomatization is a critical and recurring step in the synthesis of sorbicillinoids.

Enzymatic approaches provide highly efficient and selective pathways for the synthesis of complex sorbicillinoids. The FAD-dependent monooxygenase SorbC plays a pivotal role by catalyzing the site- and enantioselective oxidative dearomatization of sorbicillin to sorbicillinol. This biocatalytic transformation is noted for its high stereoselectivity.

Beyond the initial dearomatization, other enzymes contribute to the structural diversification of sorbicillinoids. For instance, the enzyme SorD is crucial for the in vivo formation of dimeric and hybrid sorbicillinoids. It catalyzes intermolecular Diels-Alder and Michael dimerization reactions, as well as the epoxidation of sorbicillinol, contributing to the complex architectures of these natural products. These enzymatic processes offer a more atom-economical and controlled route to these challenging structures compared to traditional chemical methods.

Oxidative Dearomatization Reactions

Synthesis of this compound Analogues and Derivatives for Research

The ability to synthesize analogues and derivatives of this compound is crucial for detailed research, particularly for structure-activity relationship (SAR) studies. Chemo-enzymatic routes are highly effective for generating focused libraries of these analogues.

This compound itself is classified as a bisorbicillinoid, meaning it is a dimeric compound formed from two sorbicillinoid monomers. Its structure features an inverted stereocenter compared to other sorbicillinoids like bisvertinolone. Researchers can modify the core system, for example, at the C4- and C5-positions, and synthesize analogues with different side chains. For instance, using a saturated hexyl side chain can lead to corresponding bisorbicillinol and trichodimerol (B141336) derivatives. Oxidative dearomatization catalyzed by SorbC can also be used to form a bisvertinol (B1233759) core with an attached dihydro-4-pyranone from a 2-hexenyl side chain analog. The synthesis of these diverse analogues allows for comprehensive investigations into the relationship between their chemical structure and biological activities. A known analogue, bisvertinol, is a stereoisomer of this compound A.

Table 1: Key Enzymes in this compound Synthesis and Their Roles

| Enzyme | Role in Synthesis | Key Transformation | Stereoselectivity |

| SorbC | Oxidative Dearomatization | Sorbicillin to Sorbicillinol | Site- and Enantioselective |

| SorD | Dimerization and Epoxidation | Formation of dimeric/hybrid sorbicillinoids | Catalyzes intermolecular Diels-Alder and Michael dimerization |

Table 2: Biological Activity of this compound

| Compound | Activity | IC50 Values (if applicable) | Reference |

| This compound | Inhibits lipid droplet accumulation in macrophages | Cholesteryl ester (CE): 2.5 μM; Triacylglycerol (TG): 4.0 μM |

Molecular and Cellular Mechanisms of Action of Isobisvertinol

Anti-Inflammatory Mechanisms at the Molecular Level

Isobisvertinol exhibits potent anti-inflammatory properties by modulating key molecular pathways involved in inflammatory responses, particularly those centered around Toll-like Receptor 4 (TLR4). nih.gov

Toll-like Receptor 4 (TLR4) Modulation

This compound has been identified as a compound that directly targets Toll-like Receptor 4 (TLR4) to exert its anti-inflammatory effects. nih.gov TLR4 is a pattern recognition receptor crucial for initiating innate immune responses by recognizing pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria. nih.gov Upon activation, TLR4 triggers downstream signaling pathways, leading to the production of pro-inflammatory cytokines and the initiation of inflammatory responses. nih.gov The ability of this compound to target TLR4 suggests its role in dampening excessive inflammatory signaling. nih.gov

Inhibition of TLR4-MD2 Binding

A critical aspect of this compound's anti-inflammatory action involves its ability to inhibit the binding of the co-receptor MD2 to TLR4. Molecular docking studies have revealed that this compound occupies the hydrophobic pocket at the TLR4-MD2 binding site. nih.gov This mechanism is analogous to that of disaccharide lipid A mimetics (DLAMs), which are known to bind tightly to this hydrophobic pocket through their coplanar disaccharide backbone and fatty acid chain. nih.gov By occupying this site, this compound likely prevents the binding of MD2 to TLR4 via LPS, thereby inhibiting the activation of the TLR4 complex and subsequent inflammatory signaling. nih.gov

Downregulation of p38 MAPK Phosphorylation

This compound's modulation of TLR4 signaling extends to the downstream mitogen-activated protein kinase (MAPK) pathways. Specifically, research indicates that this compound suppresses TLR4, leading to a reduction in p38 MAPK phosphorylation. nih.gov The p38 MAPK pathway is a key signaling cascade involved in neuroinflammation, and its activation contributes to the production of pro-inflammatory cytokines and reactive oxygen species. By downregulating p38 MAPK phosphorylation, this compound effectively mitigates inflammatory responses. nih.gov

Inhibition of Nitric Oxide (NO) Production

A direct consequence of this compound's anti-inflammatory activity is its significant inhibitory effect on the production of nitric oxide (NO). nih.gov In inflammatory conditions, activated microglia express inducible nitric oxide synthase (iNOS), leading to the overproduction of NO. nih.gov Excessive NO can react with superoxide (B77818) anions to form peroxynitrite, a potent reactive oxygen species (ROS) that exacerbates neuroinflammation and neuronal damage. nih.gov Studies have demonstrated that this compound effectively inhibits NO generation in LPS-induced neuroinflammation models. nih.gov

Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production

| Compound | IC₅₀ (µM) for NO Production Inhibition |

| This compound (17) | 0.84 |

| Decarboxydihydrocitrinin (37) | 2.03 |

| Data adapted from nih.gov. |

Ferroptosis Inhibition Mechanisms

Beyond its anti-inflammatory effects, this compound also demonstrates significant activity in inhibiting ferroptosis, a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.gov

Reduction of Lipid Peroxidation

A primary mechanism by which this compound inhibits ferroptosis is through the reduction of lipid peroxidation. nih.gov Lipid peroxidation is a complex process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cell membranes, by free radicals. This process leads to the formation of lipid peroxides and hydroperoxides, contributing to oxidative stress and cellular damage, which are hallmarks of ferroptosis. nih.gov In experimental models, RSL3-induced lipid peroxidation was substantially attenuated when cells were co-treated with this compound, indicating its protective role against this crucial step in ferroptosis. nih.gov Furthermore, metabolomic analysis suggests that this compound enhances cellular antioxidant capacity by influencing metabolic pathways, including glutathione (B108866) (GSH) synthesis, which is critical for combating ROS-induced damage and preventing lipid peroxidation. nih.gov

Modulation of Mitochondrial Membrane Potential

While direct detailed findings on this compound's specific modulation of mitochondrial membrane potential are not extensively detailed in current literature, its broader effects on cellular metabolism and antioxidant capacity suggest an indirect influence. Compounds that regulate metabolic pathways and enhance antioxidant levels often have downstream effects on mitochondrial function, as mitochondria are central to cellular energy production and redox balance. Further research is needed to precisely characterize the direct impact of this compound on mitochondrial membrane potential.

Regulation of Metabolic Pathways

This compound has been shown to modulate multiple metabolic pathways, playing a crucial role in cellular homeostasis. Its influence extends to key metabolic processes such as glutathione (GSH) synthesis, purine (B94841) metabolism, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. This broad regulatory capacity contributes to its observed biological effects, including antioxidant and ferroptosis-inhibitory activities. mdpi.com

Regulation of GSH Synthesis: this compound primarily regulates GSH synthesis, a critical pathway for maintaining cellular redox balance. mdpi.com Glutathione is synthesized in the cytosol in two main steps: the formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine by γ-glutamylcysteine synthetase (glutamate cysteine ligase), followed by the addition of glycine (B1666218) catalyzed by glutathione synthetase. researchgate.net The availability of cysteine and the activity of glutamate cysteine ligase are rate-limiting factors in GSH synthesis. researchgate.netnih.govutrgv.edu this compound's ability to modulate GSH synthesis contributes significantly to its antioxidant effects. mdpi.com

Enhancement of Antioxidant Metabolite Levels

This compound effectively enhances the levels of critical antioxidant metabolites within cells, including glutamine, glutamate, and glutathione. mdpi.com This enhancement is a key mechanism behind its antioxidant and ferroptosis-inhibitory properties.

Enhancement of Glutamine, Glutamate, and Glutathione Levels: Studies have demonstrated that this compound rescues alterations in metabolite levels induced by cellular stressors, leading to increased concentrations of glutamine, glutamate, and glutathione. mdpi.com Glutamine is the most abundant non-essential amino acid in the human body and plays a vital role in glutathione synthesis. wikipedia.orgwikipedia.org Glutamate is a precursor for glutathione synthesis. researchgate.net The elevation of these metabolites, particularly glutathione, directly contributes to bolstering the cell's antioxidant defense system, protecting against oxidative stress and related cellular damage. mdpi.com

Regulation of Lipid Metabolism at the Cellular Level

This compound significantly regulates lipid metabolism at the cellular level, primarily by inhibiting the accumulation of lipids within macrophages. This action is crucial for its potential therapeutic applications. mdpi.comnih.gov

Inhibition of Cholesteryl Ester Synthesis in Macrophages

This compound is a potent inhibitor of cholesteryl ester (CE) synthesis in macrophages. Cholesteryl esters are major components of lipid droplets in these cells. Research indicates that this compound inhibits CE synthesis with an IC50 value of 2.5 μM. nih.gov This inhibitory effect contributes to the reduction of lipid droplet accumulation.

Data Table: Inhibition of Cholesteryl Ester Synthesis

| Compound | Cell Type | IC50 (μM) for CE Synthesis Inhibition | Reference |

| This compound | Mouse Macrophages | 2.5 | nih.gov |

Inhibition of Triacylglycerol Synthesis in Macrophages

In addition to cholesteryl esters, this compound also inhibits the synthesis of triacylglycerols (TG), another primary constituent of lipid droplets in macrophages. The compound demonstrates an IC50 value of 2.5 μM for TG synthesis inhibition. nih.gov The inhibition of both CE and TG synthesis underscores this compound's comprehensive effect on preventing lipid overload in macrophages.

Data Table: Inhibition of Triacylglycerol Synthesis

| Compound | Cell Type | IC50 (μM) for TG Synthesis Inhibition | Reference |

| This compound | Mouse Macrophages | 2.5 | nih.gov |

Prevention of Lipid Droplet Accumulation

A key finding regarding this compound's action is its ability to prevent the accumulation of lipid droplets in mouse macrophages. nih.gov This effect is closely linked to its capacity to increase glutathione (GSH) levels. mdpi.com During conditions like ferroptosis, the depletion of GSH leads to reduced antioxidant capacity, resulting in lipid peroxidation and metabolic dysfunction, which are major contributors to lipid droplet formation. mdpi.com By enhancing GSH levels, this compound helps to mitigate these processes, thereby preventing excessive lipid droplet aggregation within cells.

Neuroprotective Activities at a Cellular Level (Mechanistic Focus)

This compound, a natural product isolated from deep-sea-derived fungi, demonstrates significant neuroprotective activities primarily through its anti-inflammatory and ferroptosis-inhibiting effects. These effects are mediated by its interaction with Toll-like receptor 4 (TLR4) in neural cells acs.orgkitasato-u.ac.jpresearchgate.net.

In models of neuroinflammation induced by lipopolysaccharide (LPS) in microglia and ferroptosis induced by RSL3 (Ras-selective lethal small molecule 3) or Erastin in HT-22 neuronal cells, this compound has been shown to provide neuroprotection acs.orgkitasato-u.ac.jpresearchgate.net. Specifically, this compound targets TLR4, leading to a reduction in inflammation by inhibiting the phosphorylation of p38 mitogen-activated protein kinase (MAPK) acs.orgkitasato-u.ac.jp. Furthermore, it modulates multiple metabolic pathways, predominantly those involved in glutathione (GSH) synthesis, to exert antioxidant effects and prevent ferroptosis in neurons acs.orgkitasato-u.ac.jpresearchgate.net. This involves rescuing alterations in metabolic pathways induced by RSL3 and increasing levels of antioxidant metabolites such as glutamine, glutamate, and glutathione acs.orgkitasato-u.ac.jp.

The efficacy of this compound in preventing ferroptosis was quantified in HT-22 cells, demonstrating potent inhibitory activity.

Table 1: EC50 Values of this compound in HT-22 Cells for Ferroptosis Inhibition

| Inducer | EC50 (µM) |

| RSL3 | 4.76 |

| Erastin | 6.87 |

These findings highlight this compound's potential in mitigating neuronal damage associated with neurodegenerative diseases by addressing key pathophysiological mechanisms like inflammatory responses, oxidative stress, and ferroptosis acs.orgkitasato-u.ac.jp.

Molecular Interaction Studies

To elucidate the precise mechanisms underlying this compound's biological activities, comprehensive molecular interaction studies have been conducted, including molecular docking investigations and cellular thermal shift assays.

Molecular docking studies have revealed that this compound inhibits TLR4 activation by occupying a specific hydrophobic pocket within the TLR4-myeloid differentiation protein-2 (MD-2) binding site acs.orgkitasato-u.ac.jp. The interaction between this compound and the TLR4/MD-2 complex (PDB: 3FXI) was characterized by a favorable binding free energy of −8.1 kcal/mol, indicating a high binding affinity acs.org.

Analysis of the potential binding site showed that this compound interacts with several key amino acid residues. Predominant interactions include hydrogen bonding and π-alkyl interactions acs.org.

Table 2: Key Molecular Interactions between this compound and TLR4/MD-2 Complex

| Interaction Type | This compound Group | Interacting Residue (TLR4/MD-2) | Distance (Å) |

| Hydrogen Bond | Keto group | Arginine (Arg) 264 | 4.0 |

| Hydrogen Bond | Hydroxyl group | Tyrosine (Tyr) 102 | 3.2 |

| π-alkyl Interaction | This compound | Valine (Val) 48 | 3.7 - 4.1 |

| π-alkyl Interaction | This compound | Leucine (Leu) 61 | 3.7 - 4.1 |

| π-alkyl Interaction | This compound | Phenylalanine (Phe) 119 | 3.7 - 4.1 |

These detailed interactions, particularly the formation of strong hydrogen bonds and stabilization within the hydrophobic cavity, underpin this compound's ability to modulate inflammatory responses through specific molecular engagement with the TLR4/MD-2 complex acs.org.

The Cellular Thermal Shift Assay (CETSA) is a label-free biophysical technique utilized to detect drug-target engagement based on the principle of ligand-induced thermal stabilization of proteins acs.orgnih.govnaturalproducts.net. When a compound binds to a target protein, it typically enhances the protein's thermal stability, leading to an increase in its melting temperature acs.orgnaturalproducts.net.

CETSA results have confirmed that this compound enhances the thermostability of the TLR4 protein upon heating from 50 °C to 75 °C acs.orgnaturalproducts.net. This observed increase in TLR4 protein thermostability directly implicates TLR4 as a key target for this compound's anti-inflammatory activities acs.orgnaturalproducts.net. The assay involves treating cells (e.g., BV2 cells) with this compound, subjecting them to various temperatures, and then analyzing the soluble protein fractions via Western blot to quantify the thermal stability shifts acs.org. This direct evidence of target engagement in a cellular context further supports the mechanistic insights derived from molecular docking studies acs.orgnih.gov.

Analytical Methods for Research and Characterization of Isobisvertinol

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are fundamental for isolating isobisvertinol from complex mixtures and for determining its concentration. envibee.chsepscience.comhelsinki.finih.gov High-performance liquid chromatography (HPLC) and its more advanced version, ultra-high-performance liquid chromatography (UHPLC), are the primary techniques employed for this purpose. envibee.chhelsinki.fimdpi.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and purification of this compound from fungal fermentation extracts. helsinki.fimdpi.comdntb.gov.ua In a typical application, a crude extract is subjected to column chromatography, often using a reversed-phase silica (B1680970) gel. mdpi-res.com The resulting fractions are then further purified by semi-preparative HPLC to yield pure this compound. mdpi.com The use of a chiral stationary phase in HPLC has also been instrumental in separating enantiomers of related compounds, highlighting the technique's capability for resolving stereoisomers. dntb.gov.ua

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. envibee.chmdpi.com This technique is particularly valuable in the analysis of complex biological samples. nih.govresearchgate.net For instance, UHPLC has been effectively used to analyze metabolites from fungal cultures, including those related to this compound. nih.govresearchgate.net

Mass Spectrometry-Based Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. envibee.chbiognosys.com When coupled with a separation technique like UHPLC, it provides a highly sensitive and selective method for identifying and quantifying compounds in a complex mixture. envibee.chhelsinki.fimdpi.comgoogleapis.com

UHPLC-QTOF-MS for Metabolomic Analysis

The combination of Ultra-High-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) is a state-of-the-art platform for metabolomic studies involving this compound. mdpi.comnih.govrsc.orgresearchgate.net This method allows for the comprehensive analysis of metabolic changes in cells or tissues. mdpi.com In studies investigating the effects of this compound, UHPLC-QTOF-MS has been used to analyze the metabolic profiles of cell extracts. mdpi.com

A recent study utilized UHPLC-QTOF-MS to perform a metabolomic analysis of HT22 cells treated with this compound. mdpi.com The chromatographic separation was achieved on a BEH Amide column with a gradient elution program. The mobile phase consisted of ammonium (B1175870) acetate (B1210297) and ammonium hydroxide (B78521) in water (A) and acetonitrile (B52724) (B). mdpi.com The mass spectrometer was operated to acquire high-resolution mass data, enabling the identification of numerous metabolites. mdpi.com This metabolomic approach has been crucial in understanding the biological pathways modulated by this compound. mdpi.comnih.govresearchgate.netresearchgate.net

Table 1: UHPLC-QTOF-MS Parameters for this compound Metabolomic Analysis

| Parameter | Value |

|---|---|

| Chromatography System | UHPLC system coupled to a Triple TOF 5600+ mass spectrometer mdpi.com |

| Column | BEH Amide (1.7 µm, 2.1 × 100 mm) mdpi.com |

| Column Temperature | 40 °C mdpi.com |

| Mobile Phase A | 25 mM NH4OAc and 20 mM NH4OH in water (pH 9.15) mdpi.com |

| Mobile Phase B | Acetonitrile mdpi.com |

| Flow Rate | 0.4 mL/min mdpi.com |

| Gradient Elution | 0 min, 95% B; 3 min, 75% B; 6 min, 70% B; 7 min, 65% B; 10 min, 40% B; 10.1 min, 95% B; 15 min, 95% B mdpi.com |

| Mass Spectrometer | Triple TOF 5600+ (AB SCIEX) mdpi.com |

Spectroscopic Techniques for Characterization

Spectroscopic techniques are indispensable for the structural elucidation of this compound. envibee.chtum.denumberanalytics.com Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the atomic connectivity and stereochemistry of the molecule. envibee.chhelsinki.figoogleapis.comtum.de

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules like this compound. helsinki.figoogleapis.comtum.deresearchgate.net Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign all the proton and carbon signals in the molecule's spectrum. researchgate.netresearchgate.netuobasrah.edu.iq The chemical shifts (δ) and coupling constants (J) obtained from these spectra provide the necessary information to piece together the molecular structure. sigmaaldrich.comresearchgate.net Comparison of the NMR data of an isolated compound with published values for known compounds is a standard method for identification. researchgate.net For this compound and its related compounds, specific ¹H and ¹³C NMR data have been reported in the literature, serving as a reference for its characterization. researchgate.net

UV-Vis and IR Spectroscopy

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are foundational techniques for the structural characterization of this compound and its related compounds. These methods provide key information about the electronic transitions and functional groups present in the molecule.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. In compounds like this compound, which possess conjugated systems, this technique is particularly useful for identifying the extent and nature of these systems. The wavelength of maximum absorbance (λmax) is a key diagnostic parameter. For instance, a study on this compound A, a related sorbicillinoid, reported several absorption maxima in methanol, indicating a complex chromophore system. researchgate.net Another investigation of a new sorbicillinoid, structurally similar to this compound, identified UV absorption maxima at 216 nm, 285 nm, and 329 nm. nih.gov These values are characteristic of the conjugated diene and ketone moieties typically found in the sorbicillinoid family.

UV-Vis Absorption Maxima (λmax) for this compound and Related Sorbicillinoids

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| This compound A | Methanol | 214, 244, 252, 280, 319 | researchgate.net |

| Sorbicillinoid (from Hypocrea jecorina H8) | Methanol | 216, 285, 329 | nih.gov |

| Saturnispol H (sorbicillinoid analog) | Methanol | 219, 347 | mdpi.com |

Infrared (IR) spectroscopy provides information about the vibrational frequencies of bonds within a molecule, allowing for the identification of specific functional groups. In the analysis of this compound and its analogs, IR spectroscopy is crucial for confirming the presence of key structural features such as hydroxyl (O-H), carbonyl (C=O), and carbon-carbon double (C=C) bonds. For example, the IR spectrum of a related sorbicillinoid showed a characteristic absorption band at 1691 cm⁻¹ for a conjugated lactone carbonyl group. nih.gov Other studies on similar compounds have reported IR absorptions for hydroxyl groups (around 3400-3200 cm⁻¹) and various C=O and C=C stretching vibrations in the 1750-1600 cm⁻¹ region. mdpi.commdpi.com

Characteristic IR Absorption Bands for Functional Groups in this compound and Analogs

| Functional Group | Absorption Range (cm⁻¹) | Significance | Reference |

|---|---|---|---|

| Hydroxyl (O-H) | 3550 - 3200 (broad) | Indicates presence of alcohol or phenol (B47542) groups | mdpi.comucla.edu |

| Carbonyl (C=O) Stretch | 1750 - 1630 | Confirms presence of ketones, aldehydes, or esters. The exact frequency can indicate conjugation. A band at 1691 cm⁻¹ was noted for a conjugated lactone. | nih.govpressbooks.pub |

| Alkene (C=C) Stretch | 1680 - 1620 | Indicates carbon-carbon double bonds within the structure. | ucla.edu |

| Alkyl (C-H) Stretch | 2950 - 2850 | Confirms the presence of saturated carbon-hydrogen bonds. | ucla.edu |

Electrophoretic Methods for Compound Analysis

While direct electrophoretic analysis of a small molecule like this compound is not standard, electrophoretic techniques are vital in the broader context of its production and study. Fungal polyketides are synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). asm.orgnih.gov Electrophoretic methods, particularly Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), are routinely used to analyze and characterize these PKS enzymes.

Researchers can express the genes responsible for this compound biosynthesis in a host organism like E. coli or Pichia pastoris. asm.orgd-nb.info SDS-PAGE is then used to separate the expressed proteins by size, confirming the successful production of the PKS enzymes. asm.org This technique is a critical step in the heterologous production and engineering of novel polyketide compounds. Furthermore, electrophoretic methods can be employed to analyze the purity of isolated enzymes involved in the biosynthetic pathway of this compound. researchgate.net

Protein-Level Analytical Techniques for Mechanism Studies

To understand the biological effects of this compound, it is essential to investigate its interactions with cellular proteins. Techniques that probe protein expression and modification are therefore indispensable.

Western blotting, or immunoblotting, is a powerful technique used to detect specific proteins in a sample and to analyze their expression levels and post-translational modifications, such as phosphorylation. nih.govrwdstco.comthermofisher.com This method has been instrumental in elucidating the mechanism of action of this compound.

Research has shown that this compound can provide neuroprotection by targeting Toll-like receptor 4 (TLR4). researchgate.net Western blot analysis revealed that this compound treatment suppresses the expression of TLR4 and reduces the phosphorylation of p38 MAP kinase, a downstream signaling protein. researchgate.net In another study investigating the role of this compound in ferroptosis, a form of regulated cell death, Western blotting was used to show its effect on the protein levels of Solute Carrier Family 7 Member 11 (SLC7A11). researchgate.net By quantifying the changes in the intensity of protein bands on the blot, researchers can determine how this compound modulates specific cellular pathways. bio-rad.com

Theoretical and Computational Chemistry Applied to Isobisvertinol Research

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties of molecules. rsc.org These calculations can predict reaction pathways, transition state energies, and various molecular properties, guiding the design of new experiments and synthetic routes. rsc.org

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.deukm.my It is based on the principle that the ground-state properties of a system are uniquely determined by its electron density. mpg.deukm.my This approach is computationally more efficient than traditional wavefunction-based methods, allowing for the study of larger and more complex molecular systems. nih.govscispace.com In the context of isobisvertinol research, DFT calculations have been instrumental. For instance, quantum-chemical calculations, likely employing DFT, were used to determine the structure of this compound. dntb.gov.ua DFT is also used to calculate the electronic structure of molecules to understand their properties and reactivity. mpg.de

Molecular Orbital (MO) theory provides a delocalized view of electron distribution in a molecule, where electrons are not assigned to individual bonds but are considered to move under the influence of all the nuclei. libretexts.orgutexas.edu The combination of atomic orbitals forms molecular orbitals that extend over the entire molecule. utexas.edulibretexts.org MO analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. wikipedia.org The interaction between the HOMO of one molecule and the LUMO of another is a key factor in understanding chemical reactions. wikipedia.org For this compound, MO analysis can provide insights into its chemical behavior and potential reaction sites.

Density Functional Theory (DFT) for Electronic Structure and Properties

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. iitm.ac.in These simulations provide detailed information about conformational changes and fluctuations in biological molecules, which are essential for their function. iitm.ac.inmdpi.com By simulating the interactions between a molecule like this compound and its biological target, MD can reveal insights into binding stability and the dynamics of the complex. nih.govplos.org For example, MD simulations have been used to demonstrate the conformational stability of a compound within its binding site. nih.gov This technique is valuable for understanding how this compound interacts with its biological targets on a dynamic level.

Structure-Activity Relationship (SAR) Computational Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. nih.govoncodesign-services.com They involve systematically exploring how modifications to a chemical structure affect its biological activity. oncodesign-services.com Computational SAR methods use machine learning models to predict the biological activity of new compounds based on their chemical structures, guiding the optimization of lead compounds. oncodesign-services.commdpi.com These in silico methods allow for the rapid characterization and prioritization of chemical series, helping to rationally explore chemical space. nih.gov For this compound, computational SAR studies can help identify key structural features responsible for its biological effects and guide the design of new, potentially more potent analogs.

Network Pharmacology for Pathway Analysis

Network pharmacology is an approach that integrates bioinformatics, systems biology, and polypharmacology to understand the complex interactions between drugs, targets, and biological pathways. nih.govmdpi.com It moves beyond the "one drug, one target" paradigm to a more holistic "network target, multi-component" strategy. mdpi.com In the study of this compound, network pharmacology was used to predict its pharmacological mechanisms in treating inflammation and ferroptosis. mdpi.com This analysis involved constructing protein-protein interaction (PPI) networks and performing functional enrichment analysis to identify key target genes and signaling pathways. mdpi.comresearchgate.net

Key findings from the network pharmacology analysis of this compound are summarized in the table below:

| Analysis Type | Key Findings for this compound | Reference |

| Target Prediction | Identified potential key genes including TLR4, CASP3, HIF1A, MAPK1, MTOR, and NF-κB1. | mdpi.com |

| Pathway Analysis (GO) | Enriched terms included cellular response to oxidative stress, inflammatory response, and negative regulation of the apoptotic process. | mdpi.com |

| Pathway Analysis (KEGG) | Revealed associations with various signaling pathways, including the TLR4-p38 MAPK signaling pathway. | mdpi.com |

In Silico Prediction of Molecular Interactions and Binding Sites

In silico methods for predicting molecular interactions and binding sites are crucial for rational drug design. nih.gov These computational techniques can rapidly identify potential binding interfaces on proteins for small molecules like this compound. nih.gov Methods can be based on sequence conservation, geometric properties, or physicochemical surface characteristics. nih.govmdpi.com Molecular docking, a key in silico technique, was used to predict the binding of this compound to its potential targets, such as Toll-like receptor 4 (TLR4). mdpi.com Such predictions help in understanding the binding mode and can guide further experimental validation. nih.gov These computational approaches are valuable for inferring and analyzing molecular interactions, providing a foundation for mechanistic studies. nih.govplos.org

Cheminformatics and Data Analysis in this compound Research

Cheminformatics and sophisticated data analysis techniques have become indispensable in modern natural product research, providing powerful tools to elucidate the biological activities and mechanisms of action of complex molecules like this compound. These computational approaches enable researchers to process, analyze, and model chemical and biological data, accelerating the discovery and development of potential therapeutic agents. In the context of this compound research, these methods have been pivotal in identifying its molecular targets, understanding its interactions with biological systems, and analyzing its effects on metabolic pathways.

Detailed research findings have demonstrated the application of a variety of cheminformatics and data analysis tools. For instance, the canonical SMILES (Simplified Molecular Input Line Entry System) information for this compound is often retrieved from chemical databases such as CAS SciFinder to provide a machine-readable representation of its structure for use in various computational platforms. mdpi.com

Target prediction is a critical initial step in understanding a compound's pharmacological profile. Web-based platforms like SwissTargetPrediction are utilized to screen for potential protein targets of this compound based on its chemical structure. mdpi.com This is often complemented by searching disease-specific databases like GeneCards to identify targets associated with particular pathologies, such as neurodegenerative diseases. mdpi.com

Molecular docking simulations are a cornerstone of computational studies on this compound, providing insights into its binding affinity and mode of interaction with protein targets. mdpi.com Software like AutoDock Vina has been employed to perform these simulations, for example, to model the interaction between this compound and the Toll-like receptor 4 (TLR4)/myeloid differentiation protein-2 (MD-2) complex. mdpi.com Such studies have successfully predicted the binding configuration, revealing that this compound occupies a hydrophobic pocket at the protein-protein interface. mdpi.com Visualization tools like PyMol are essential for analyzing these docking results, allowing researchers to examine the specific amino acid residues involved in the interaction. mdpi.com

Metabolomics, the large-scale study of small molecules within cells and biological systems, represents another data-intensive research area applied to this compound. Raw mass spectrometry (MS) data is processed using software like ProteoWizard and analyzed with statistical software packages, often within the R programming environment. mdpi.com This analysis includes peak alignment, retention time correction, and peak area extraction to identify and quantify metabolites affected by this compound treatment. mdpi.com Putative metabolites are identified by comparing their MS/MS fragmentation patterns against comprehensive databases like the Human Metabolome Database (HMDB). mdpi.com

To make sense of the vast datasets generated from metabolomics, pathway analysis is conducted. Tools such as the MetScape plugin for Cytoscape and various R packages are used to map differential metabolites to biochemical pathways from databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) and REACTOME. mdpi.comresearchgate.net This helps to visualize and understand the broader biological impact of this compound, such as its influence on glutathione (B108866) synthesis, purine (B94841) metabolism, and the TCA cycle. mdpi.com Furthermore, gene-metabolite interaction networks can be constructed and visualized using software like Cytoscape to elucidate the complex interplay between genes, metabolites, and protein targets. mdpi.comresearchgate.net While not explicitly detailed in recent major studies on this compound, Quantitative Structure-Activity Relationship (QSAR) analysis is a common cheminformatics technique used for related compounds like sorbicillinoids and flavonoids, suggesting its potential applicability in optimizing the structure of this compound for enhanced activity. researchgate.netnih.gov

The integration of these diverse computational and data analysis methods provides a holistic view of this compound's bioactivity, from initial target prediction to the detailed elucidation of its effects on complex metabolic networks.

Table 1: Computational Tools and Databases in this compound Research

| Tool/Database | Application | Reference |

|---|---|---|

| AutoDock Vina | Molecular Docking Simulations | mdpi.com |

| PyMol | Visualization of Molecular Structures and Interactions | mdpi.com |

| CAS SciFinder | Retrieval of Chemical Information (e.g., SMILES) | mdpi.com |

| SwissTargetPrediction | Prediction of Protein Targets | mdpi.com |

| GeneCards | Database for Human Gene Information and Disease Targets | mdpi.com |

| R Software Packages | Statistical Analysis of Metabolomics Data, Pathway Analysis | mdpi.comresearchgate.net |

| ProteoWizard | Conversion of Mass Spectrometry Data Files | mdpi.com |

| Human Metabolome Database (HMDB) | Identification of Putative Metabolites | mdpi.com |

| KEGG, REACTOME, Smpdb | Databases for Pathway Enrichment Analysis | mdpi.comresearchgate.net |

Table 2: Molecular Docking Details of this compound with the TLR4/MD-2 Complex

| Parameter | Finding | Reference |

|---|---|---|

| Target Protein | Toll-like receptor 4 (TLR4)/myeloid differentiation protein-2 (MD-2) complex | mdpi.com |

| Docking Software | AutoDock Vina 1.1.2 | mdpi.com |

| Binding Free Energy | -8.1 kcal/mol | mdpi.com |

| Binding Site | Hydrophobic pocket at the TLR4-MD2 interface | mdpi.com |

| Interacting Residues | Arginine (Arg) 264, Tyrosine (Tyr) 102, Leucine (Leu) 61, Phenylalanine (Phe) 119, Valine (Val) 48 | mdpi.com |

| Primary Interaction Types | Hydrogen bonds (with Arg 264 and Tyr 102), hydrophobic interactions | mdpi.com |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Arginine |

| Bisvertinol (B1233759) |

| Decarboxydihydrocitrinin |

| Erastin |

| Glutamate (B1630785) |

| Glutamine |

| Glutathione |

| This compound |

| Leucine |

| Phenylalanine |

| Squalene |

| Tyrosine |

Future Research Directions for Isobisvertinol

Elucidation of Remaining Biosynthetic Pathway Steps

The biosynthesis of sorbicillinoids, the broader class to which Isobisvertinol belongs, has been partially investigated, with sorbicillinol hypothesized as a key precursor and a polyketide synthase (PKS) gene cluster (SorbA, SorbB, SorbC) identified for sorbicillin (B1241578) biosynthesis mdpi.comresearchgate.netsemanticscholar.orgnih.gov. However, the complete enzymatic cascade and intermediate steps leading specifically to this compound, particularly its unique dimerization and the formation of its inverted stereocenter, are not fully understood tum.de.

Future research should focus on:

Genomic Mining and Enzyme Characterization: Identifying and characterizing all genes encoding the enzymes responsible for this compound's complete biosynthetic pathway within its producing organism, Penicillium griseofulvum mdpi.comresearchgate.net. This involves advanced genomic sequencing, transcriptomics, and proteomics to pinpoint specific PKSs, oxidoreductases, transferases, and other enzymes involved in the cyclization, dimerization, and stereoselective modifications.

Intermediate Identification and Pathway Reconstruction: Isolating and structurally elucidating all transient intermediates in the biosynthetic route using advanced analytical techniques (e.g., high-resolution mass spectrometry, NMR spectroscopy). This would allow for the in vitro or in vivo reconstitution of the pathway, step-by-step, to confirm the enzymatic reactions and their order.

Stereochemical Control Mechanisms: Investigating the enzymatic mechanisms that dictate the specific stereochemistry of this compound, especially the formation of its inverted stereocenter compared to other sorbicillinoids tum.de. Understanding these mechanisms could provide insights into enzyme promiscuity and specificity.

Development of Novel Synthetic Routes for Complex Analogues

The complex structure of this compound, including its unique stereochemistry, presents significant challenges and opportunities for synthetic chemistry tum.de. Developing efficient and scalable synthetic routes is crucial for producing this compound and its analogues for further biological evaluation and potential drug development beilstein-journals.orglibretexts.org.

Future research should prioritize:

Total Synthesis Optimization: Developing more efficient, convergent, and stereoselective total synthetic routes for this compound. This could involve exploring novel reaction methodologies, including organocatalysis, biocatalysis, and flow chemistry, to improve yields and reduce environmental impact tum.dersc.org.

Analogue Library Generation: Designing and synthesizing a diverse library of this compound analogues. This would involve systematic modifications of the core structure, side chains, and stereochemistry to explore structure-activity relationships (SAR) and identify compounds with enhanced potency, selectivity, or improved pharmacokinetic properties.

Chemoenzymatic Approaches: Integrating enzymatic steps into synthetic strategies, particularly for challenging stereoselective transformations or late-stage functionalizations, building upon existing chemo-enzymatic approaches for sorbicillinoids tum.de.

Advanced Mechanistic Studies at Subcellular and Molecular Resolution

Current research indicates that this compound exerts its neuroprotective effects by targeting TLR4, inhibiting p38 MAPK phosphorylation, and regulating glutathione (B108866) (GSH) synthesis to prevent ferroptosis mdpi.comresearchgate.netnih.gov. While these findings provide a foundational understanding, deeper mechanistic insights at subcellular and molecular levels are warranted.

Future research should aim for:

High-Resolution Structural Biology: Conducting advanced structural studies, such as X-ray crystallography or cryo-electron microscopy, to determine the precise binding mode of this compound with TLR4 and its co-receptor MD-2 at atomic resolution. This would provide critical insights for rational drug design mdpi.comresearchgate.netnih.gov.

Downstream Signaling Pathway Elucidation: Fully mapping the entire signaling cascade downstream of TLR4 activation that is modulated by this compound. This includes identifying all affected kinases, transcription factors, and gene expression changes, potentially using phosphoproteomics and transcriptomics.

Multi-omics Integration: Employing integrated multi-omics approaches (e.g., metabolomics, lipidomics, proteomics) to comprehensively understand the cellular and metabolic perturbations induced by this compound beyond the known GSH synthesis regulation and ferroptosis inhibition mdpi.comresearchgate.netnih.gov.

Subcellular Localization and Target Identification: Investigating the subcellular localization of this compound within cells and identifying any other potential direct or indirect molecular targets beyond TLR4 that contribute to its observed biological activities.

Exploration of New Biological Activities beyond Current Findings (Mechanistic)

This compound has demonstrated neuroprotective, anti-inflammatory, and ferroptosis-inhibitory activities mdpi.comresearchgate.netnih.gov. Given that sorbicillinoids possess a wide array of biological activities, including cytotoxic, antioxidant, antiviral, and antimicrobial properties, further exploration of this compound's pharmacological spectrum is crucial mdpi.comresearchgate.netsemanticscholar.org.

Future research should explore:

Broader Neurodegenerative Disease Models: Testing this compound in a wider range of in vitro and in vivo models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's, Huntington's diseases) to assess its potential efficacy against other pathological hallmarks such as amyloid-beta aggregation, tau hyperphosphorylation, or alpha-synucleinopathy.

Anticancer and Antimicrobial Potential: Systematically evaluating this compound for cytotoxic activity against various cancer cell lines and its antimicrobial (antibacterial, antifungal, antiviral) properties against relevant pathogens, with a focus on understanding the underlying mechanisms of action mdpi.comresearchgate.netsemanticscholar.org.

Immunomodulatory Effects: Investigating its broader immunomodulatory effects beyond TLR4 inhibition, potentially exploring its impact on other immune receptors, cytokine production, and immune cell differentiation.

Mechanism-Driven Discovery: Utilizing its known mechanistic insights (e.g., TLR4 modulation, antioxidant effects) to rationally screen for new activities in relevant disease contexts where these mechanisms play a role.

Application of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly revolutionizing natural product drug discovery by accelerating identification, classification, activity prediction, and optimization processes cas.orgrsc.orghelmholtz-hips.denih.govnih.gov.

Future research should integrate AI/ML for:

Predictive Modeling for Activity and ADMET: Developing AI/ML models to predict new biological activities, absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogues based on their chemical structures cas.orghelmholtz-hips.denih.gov. This can guide the design of more effective and safer compounds.

Retrosynthesis and Synthetic Route Optimization: Employing AI-driven retrosynthesis tools to design novel and more efficient synthetic routes for this compound and its complex analogues, potentially identifying greener and more cost-effective production methods beilstein-journals.orgrsc.orgnih.gov.

Biosynthetic Pathway Prediction and Engineering: Utilizing AI to predict unknown biosynthetic gene clusters (BGCs) related to this compound or other sorbicillinoids, and to guide metabolic engineering strategies for enhanced production or diversification of this compound in microbial hosts cas.orghelmholtz-hips.de.

Virtual Screening and Target Identification: Applying AI-powered virtual screening of compound databases to identify novel molecular targets for this compound or to discover new compounds with similar activities but improved profiles cas.orghelmholtz-hips.denih.gov.

Investigation of Ecological Roles and Chemical Ecology of this compound

This compound is produced by deep-sea derived fungi, suggesting a potential role in the unique deep-sea environment mdpi.comresearchgate.netmdpi.com. Understanding its ecological function within its natural habitat is a crucial area of chemical ecology wikipedia.org.

Future research should investigate:

Role in Fungal Survival and Interactions: Determining the specific ecological advantage this compound provides to Penicillium griseofulvum in the deep-sea environment. This could include roles in defense against predators or competitors, communication with other microorganisms, or adaptation to extreme conditions wikipedia.org.

Environmental Fate and Impact: Studying the stability, degradation pathways, and environmental persistence of this compound in deep-sea ecosystems. Assessing its potential impact on other marine organisms and the broader ecosystem.

Chemodiversity and Biogeography: Exploring the distribution of this compound and related sorbicillinoids across different marine environments and fungal species to understand evolutionary pressures and ecological niches that drive their chemical diversity weebly.com.

Induction of Production: Investigating the environmental cues (e.g., nutrient availability, presence of other organisms, stress conditions) that trigger or enhance the production of this compound by its fungal producer.

Development of Advanced Analytical Platforms for Comprehensive Profiling

The comprehensive analysis of natural products like this compound, especially in complex biological or environmental matrices, requires sophisticated analytical tools wikipedia.orgweebly.com.

Future research should focus on:

High-Throughput Quantification: Developing highly sensitive and robust analytical methods (e.g., UPLC-MS/MS, GC-MS) for the precise quantification of this compound in various biological samples (e.g., plasma, tissues, cell lysates) and environmental matrices (e.g., seawater, sediment) wikipedia.org.

Metabolomics and Flux Analysis: Applying advanced metabolomics platforms to track the metabolic fate of this compound in vivo and in vitro, including its absorption, distribution, metabolism, and excretion. This could involve stable isotope labeling and flux analysis to understand its interactions with cellular metabolic networks mdpi.comresearchgate.netnih.gov.

Imaging Mass Spectrometry: Utilizing imaging mass spectrometry techniques (e.g., MALDI-MSI, DESI-MSI) to visualize the spatial distribution of this compound within tissues or cells, providing insights into its site of action and accumulation.

Integrated Analytical Workflows: Developing integrated analytical workflows that combine chromatography, mass spectrometry, and computational tools for comprehensive, untargeted profiling of this compound and its potential metabolites or degradation products in complex samples wikipedia.orgcmswire.combis.org.

Q & A

Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?

Q. What strategies are effective for elucidating this compound’s pharmacokinetic properties in preclinical models?

- Methodological Answer : Use LC-MS/MS to quantify plasma/tissue concentrations in rodent models after single-dose administration. Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis. For tissue distribution, homogenize organs and validate extraction efficiency. Compare results across species (e.g., murine vs. primate) to assess translational relevance. Ethical approval and sample size justification are mandatory .

Q. How can researchers design studies to explore this compound’s synergistic effects with existing therapeutics?

- Methodological Answer : Employ combinatorial dose-matrix assays (e.g., Checkerboard or Bliss independence models) to identify synergistic/antagonistic interactions. Validate hits in 3D cell cultures or patient-derived organoids. Use transcriptomics/proteomics to map shared pathways. Ensure rigorous statistical correction for multiple comparisons (e.g., Bonferroni) to avoid false positives .

Q. What computational approaches are suitable for predicting this compound’s off-target interactions?

- Methodological Answer : Perform molecular dynamics simulations (MD) to assess binding to homologous protein domains. Use cheminformatics tools (e.g., SwissTargetPrediction) to rank potential off-targets. Validate predictions via in vitro selectivity panels. Address limitations of in silico models (e.g., force field accuracy) in the discussion .

Q. How can interdisciplinary approaches enhance understanding of this compound’s ecological impact?

- Methodological Answer : Collaborate with environmental scientists to assess biodegradation pathways using LC-QTOF-MS. Conduct ecotoxicity assays in model organisms (e.g., Daphnia magna). Use life cycle assessment (LCA) frameworks to quantify environmental footprints. Data must be contextualized with regional regulatory thresholds .

Methodological Frameworks for Research Design

Q. What criteria should guide the formulation of research questions on this compound’s therapeutic potential?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example: “In murine models of inflammation (P), does this compound (I) compared to dexamethasone (C) reduce cytokine levels (O)?” Ensure alignment with gaps identified in systematic literature reviews .

Q. How should researchers address ethical considerations in studies involving this compound and human-derived samples?

- Methodological Answer : Obtain IRB approval and document informed consent for biospecimen use. Anonymize data and adhere to GDPR/HIPAA standards. For clinical correlations, use de-identified patient records and justify sample size via power analysis. Include a conflict-of-interest statement in publications .

Data Analysis and Reporting Standards

Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound?

- Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals and goodness-of-fit metrics (R²). For omics data, apply false discovery rate (FDR) correction. Share raw data in repositories like Zenodo to facilitate meta-analyses .

Q. How can researchers ensure reproducibility when publishing this compound-related findings?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish synthetic protocols in open-access journals (e.g., Beilstein Journal of Organic Chemistry) with detailed Supplementary Information. Deposit spectral data (NMR, MS) in public databases (e.g., PubChem). Use RRIDs for cell lines and antibodies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.